molecular formula C19H20FN5O4S B11075957 4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine

4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine

Cat. No.: B11075957
M. Wt: 433.5 g/mol
InChI Key: GGJHTJXLORHYON-UHFFFAOYSA-N
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Description

4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine is a complex organic compound that features a unique combination of functional groups, including a fluoro group, a tetrazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the fluoro group: This step often involves the use of electrophilic fluorinating agents such as N-fluoropyridinium salts.

    Coupling with phenylalanine: The final step involves coupling the synthesized intermediate with phenylalanine using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted phenylalanine derivatives.

Scientific Research Applications

4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with active sites. The sulfonyl group can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-{[2,4,6-trimethylphenyl]sulfonyl}phenylalanine: Lacks the tetrazole ring, which may affect its binding properties and reactivity.

    4-chloro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine: Substitutes the fluoro group with a chloro group, potentially altering its electronic properties and interactions.

Uniqueness

4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine is unique due to the combination of its functional groups, which confer specific properties such as enhanced binding affinity, stability, and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H20FN5O4S

Molecular Weight

433.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-[[2,4,6-trimethyl-3-(tetrazol-1-yl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C19H20FN5O4S/c1-11-8-12(2)18(13(3)17(11)25-10-21-23-24-25)30(28,29)22-16(19(26)27)9-14-4-6-15(20)7-5-14/h4-8,10,16,22H,9H2,1-3H3,(H,26,27)

InChI Key

GGJHTJXLORHYON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)NC(CC3=CC=C(C=C3)F)C(=O)O)C

Origin of Product

United States

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